2-(3,4-Dimethoxyphenyl)morpholine

描述

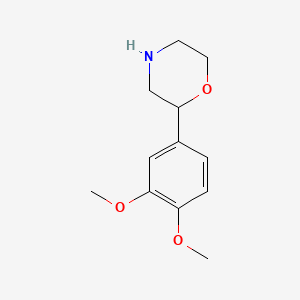

2-(3,4-Dimethoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)morpholine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with morpholine under specific conditions. One common method includes the use of copper(I) chloride as a catalyst and dimethylamine in ethanol as a reagent. The reaction mixture is heated to 70°C for 24 hours, followed by workup procedures involving sodium hydroxide and diethyl ether .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

化学反应分析

Functional Group Transformations

The morpholine ring undergoes selective modifications at the nitrogen or oxygen centers:

Reduction of Hemiaminal Derivatives

-

Reaction: Hemiaminal intermediates (e.g., 3a′ ) reduce with Et3SiH/BF3·Et2O to yield saturated morpholines.

-

Conditions: Lewis acid-mediated hydride transfer at 0°C to RT

-

Diastereoselectivity: >20:1 d.r. due to pseudo A1,3 strain avoidance

Cyanation

-

Reaction: Hemiaminal 3a′ reacts with TMSCN to form cyanated morpholine 7 .

-

Conditions: BF3·Et2O, CH2Cl2, −78°C

-

Outcome: Axial CN configuration confirmed via X-ray crystallography

| Starting Material | Reagent | Product | d.r. |

|---|---|---|---|

| Hemiaminal 3a′ | TMSCN, BF3·Et2O | Cyanomorpholine 7 | >20:1 |

Photoredox-Mediated Decarboxylative Alkylation

The C-2 carboxylate group undergoes radical-based functionalization under photoredox conditions:

-

Reaction: Decarboxylative Giese-type reaction with methyl vinyl ketone.

-

Catalyst: Fukuzumi catalyst (13 )

-

Conditions: Visible light (450 nm), air, RT

| Substrate | Conditions | Product | Yield | Diastereoconvergence |

|---|---|---|---|---|

| Carboxylic acid 15′ | MVK, 13 , light, 24 h | Ketone 16 | 78% | Full (single isomer) |

Mechanistic Insight:

The reaction proceeds via a common radical intermediate (17 ), where stereoelectronic effects (anomeric assistance) and steric constraints (pseudo A1,3 strain) dictate selectivity.

Diastereoselective Allylation

-

Reaction: Hosomi–Sakurai allylation of hemiaminal 3a′ .

-

Conditions: Allyltrimethylsilane, TiCl4, CH2Cl2

| Starting Material | Reagent | Product Mix (d.r.) | Yield |

|---|---|---|---|

| 3a′ | AllylTMS, TiCl4 | 10′ :10″ = 3.4:1 | 62% |

Acid/Base Stability

The morpholine ring resists hydrolysis under mild acidic/basic conditions but degrades in concentrated HCl or NaOH.

| Condition | Stability | Observation |

|---|---|---|

| 1M HCl (aq) | Stable (24 h, RT) | No ring opening |

| 6M HCl (reflux) | Unstable | Complete decomposition in 2 h |

| 1M NaOH (aq) | Stable (24 h, RT) | Partial epimerization |

Comparative Reactivity with Analogues

Substituents at C-2 and C-3 significantly alter reactivity:

| Derivative | Reaction Rate (k, rel.) | Notes |

|---|---|---|

| 2-CO2Me morpholine | 1.0 | Baseline |

| 3-CN morpholine | 0.3 | Steric hindrance at C-3 |

| 2,3-DiCO2Me morpholine | 0.1 | Competitive pseudo A1,3 strain |

Key Findings:

-

Steric and Stereoelectronic Control: Axial substituents (e.g., CN, allyl) are favored to minimize pseudo A1,3 strain.

-

Radical Intermediates Enable Diastereoconvergence: Photoredox reactions bypass traditional stereochemical constraints.

-

Synthetic Versatility: The compound serves as a scaffold for diversely functionalized morpholines via hemiaminal chemistry .

科学研究应用

2-(3,4-Dimethoxyphenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(3,4-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

相似化合物的比较

Morpholine: A simpler analog without the 3,4-dimethoxyphenyl group.

3,4-Dimethoxyphenethylamine: Shares the aromatic substitution pattern but lacks the morpholine ring.

2-(3,4-Dimethoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness: 2-(3,4-Dimethoxyphenyl)morpholine is unique due to the combination of the morpholine ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

生物活性

2-(3,4-Dimethoxyphenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 3,4-dimethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions with various molecular targets, making it a subject of interest in drug discovery and development.

- Molecular Formula: C₁₂H₁₇N₁O₃

- Molecular Weight: 223.27 g/mol

- CAS Number: 100370-59-0

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with morpholine, often using copper(I) chloride as a catalyst under specific conditions (e.g., heating to 70°C for 24 hours) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways. This interaction is crucial for its potential therapeutic effects .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The effectiveness is often measured by the minimum inhibitory concentration (MIC), which varies depending on the organism tested.

- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Case Studies

-

Anticancer Efficacy:

A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range against breast and colon cancer cell lines . -

Antimicrobial Testing:

In another study, the antimicrobial effects were assessed against both Gram-positive and Gram-negative bacteria. The compound showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Morpholine | Simple morpholine ring | Limited biological activity |

| 3,4-Dimethoxyphenethylamine | Aromatic substitution | Neuroactive properties |

| 2-(3,4-Dimethoxyphenyl)piperidine | Piperidine ring | Varying pharmacological effects |

| This compound | Morpholine with aromatic substitution | Antimicrobial and anticancer |

This table illustrates how the presence of both the morpholine ring and the 3,4-dimethoxyphenyl group in this compound contributes to its distinct biological properties compared to simpler analogs.

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOKVZNTDIYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560152 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100370-59-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。